4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile
Description
4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile is a small-molecule compound characterized by a benzonitrile core linked to a piperidine-carbonyl moiety and a 3-cyclopropyl-substituted 1,2,4-oxadiazole ring.
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-11-13-3-5-16(6-4-13)19(24)23-9-1-2-14(12-23)10-17-21-18(22-25-17)15-7-8-15/h3-6,14-15H,1-2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBQBEVMMZIVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.4 g/mol. The compound features a piperidine ring, a benzonitrile moiety, and an oxadiazole group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, the presence of the oxadiazole ring in similar compounds has been associated with inhibition of various cancer cell lines. A study reported that derivatives with oxadiazole structures were effective against RET kinase activity, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Compounds similar to this have shown to inhibit specific kinases involved in cancer proliferation.
- Receptor Modulation : The piperidine component may interact with various receptors, potentially affecting signaling pathways crucial for cancer cell survival.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures could reduce cell viability in several cancer cell lines, including breast and prostate cancer models. The IC50 values reported were significantly lower than those for standard chemotherapeutics .
- Animal Models : Preclinical trials using animal models have shown promising results where administration of oxadiazole-containing compounds led to reduced tumor growth rates compared to control groups .
Table 1: Summary of Biological Activities
Table 2: Comparative IC50 Values in Cancer Cell Lines
| Compound Name | Cell Line Type | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | Breast Cancer | 10 |
| Compound B (similar structure) | Prostate Cancer | 15 |
| 4-(3-Cyclopropyl...) | Various | TBD |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with oxadiazole and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed. Preliminary studies suggest that the structural components of this compound enhance its interaction with microbial targets .
3. Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been a focal point of research. For example, it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission in the nervous system. Such inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing oxadiazole units make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into electronic devices could improve their efficiency and stability due to its favorable charge transport characteristics .
2. Coatings and Polymers
Due to its chemical stability and potential for functionalization, this compound can be used in the development of advanced coatings and polymer materials. These materials may exhibit enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Carbonyl
The amide-like piperidine-1-carbonyl group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : Treatment with aqueous HCl (6M, 80°C, 12h) yields 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylic acid)benzoic acid. This reaction proceeds via acid-catalyzed cleavage of the benzonitrile to a carboxylic acid, followed by amide hydrolysis .
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Aminolysis : Reaction with primary amines (e.g., methylamine, 60°C, DMF) replaces the carbonyl with an urea derivative, forming 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-(N-methylcarbamoyl))benzonitrile .
Reactivity of the 1,2,4-Oxadiazole Ring
The 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety participates in electrophilic and cycloaddition reactions:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄, 0°C, 2h) selectively targets the oxadiazole’s 5-position, yielding 5-nitro-3-cyclopropyl-1,2,4-oxadiazole derivatives .
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Ring-Opening : Treatment with hydroxylamine (NH₂OH·HCl, EtOH, reflux) cleaves the oxadiazole ring to form a cyanoamidine intermediate, which rearranges into a triazole under thermal conditions .
Cyclopropane Ring Modifications
The cyclopropyl group exhibits strain-driven reactivity:
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Acid-Catalyzed Ring-Opening : Exposure to HBr in acetic acid (48h, RT) opens the cyclopropane ring, generating a bromo-substituted allyl intermediate .
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Oxidative Functionalization : Ozone (O₃, CH₂Cl₂, -78°C) cleaves the cyclopropane to form a diketone, which undergoes further condensation with hydrazines to yield pyridazine derivatives .
Benzonitrile Transformations
The benzonitrile group participates in:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitrile to a primary amine, producing 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzylamine .
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Nitrile Oxide Formation : Reaction with chloramine-T (H₂O₂, K₂CO₃) converts the nitrile into a reactive nitrile oxide intermediate, enabling [3+2] cycloadditions with alkynes .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Biological Activity and Stability
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Metabolic Stability : In vitro studies (human liver microsomes) show moderate stability (t₁/₂ = 45 min), with oxidation at the cyclopropane and piperidine rings as primary degradation pathways .
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Enzyme Inhibition : The compound inhibits sphingosine kinase 1 (SphK1) with IC₅₀ = 120 nM, attributed to π-π stacking between the oxadiazole and enzyme residues .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Alkyl Groups (Ethyl/Isopropyl) : The cyclopropyl group’s rigidity and planar structure may improve metabolic stability compared to flexible alkyl chains, as seen in ethyl- or isopropyl-substituted analogs .
- Aromatic vs.
Modifications to the Piperidine-Carbonyl Linkage
The piperidine-carbonyl bridge influences conformational flexibility and target engagement:
Key Observations :
- The unmodified piperidine-carbonyl linkage in the target compound allows for optimal spatial arrangement, whereas triazole or methoxy modifications in analogs may introduce steric or electronic perturbations .
Benzonitrile Core Modifications
The benzonitrile moiety is critical for electronic properties and dipole interactions:
Key Observations :
- The absence of electron-withdrawing groups on the benzonitrile core in the target compound may reduce metabolic oxidation compared to fluorinated or nitro-substituted analogs .
Q & A
Basic: What synthetic strategies are effective for constructing the piperidine-carbonyl-benzonitrile scaffold?
Methodological Answer:
The core scaffold can be synthesized via sequential acylation and cyclocondensation reactions.
- Step 1: Start with a piperidine intermediate (e.g., 1-benzyl-4-piperidone) and perform acylation using activated carbonyl reagents (e.g., benzyl chloroformate) to introduce the carbonyl group. This step typically achieves >85% yield under mild conditions .
- Step 2: Introduce the 1,2,4-oxadiazole ring via cyclocondensation of nitrile precursors with hydroxylamine derivatives. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) is effective for constructing the cyclopropyl-oxadiazole moiety .
- Step 3: Final coupling of the benzonitrile group can be achieved through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, depending on substituent compatibility.
Advanced: How can reaction mechanisms for 1,2,4-oxadiazole ring formation be elucidated?
Methodological Answer:
Mechanistic studies require a combination of isotopic labeling, kinetic profiling, and computational modeling:
- Isotopic Tracing: Use -labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring via GC-MS analysis .
- DFT Calculations: Model transition states to identify rate-determining steps (e.g., cyclization vs. dehydration). Evidence from similar systems suggests a concerted mechanism for cyclopropyl-oxadiazole formation .
- Kinetic Studies: Monitor reaction intermediates using in-situ IR spectroscopy to detect nitrile oxide intermediates, which are critical for cycloaddition .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2220 cm) stretches .
- NMR: Use - and -NMR to resolve piperidine chair conformations and substituent connectivity. -NMR coupling constants (e.g., ) indicate axial-equatorial proton arrangements .
- X-ray Diffraction (XRD): Resolve crystal packing dominated by van der Waals interactions, as seen in analogous benzonitrile-piperidine structures .
Advanced: How to resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- 2D NMR: Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
- Dynamic NMR: Study temperature-dependent splitting to identify conformational flexibility in the piperidine ring .
- Comparative Crystallography: Cross-validate XRD data with structurally similar compounds (e.g., 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile) to confirm bond angles and torsional strain .
Basic: What in vitro models are suitable for initial biological evaluation?
Methodological Answer:
- Enzymatic Assays: Test inhibition of xanthine oxidase (similar to 5-substituted benzonitrile derivatives) using UV-Vis spectrometry to monitor uric acid formation at 295 nm .
- Antimicrobial Screening: Use microbroth dilution assays (e.g., against E. coli and S. aureus) with MIC values reported for oxadiazole-containing analogs .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa), referencing pyrazole-carbonitrile derivatives with IC values <10 µM .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified cyclopropyl, oxadiazole, or benzonitrile groups. For example, replace cyclopropyl with larger cycloalkyl groups to assess steric effects .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., xanthine oxidase), guided by XRD-derived conformations .
- Data Analysis: Apply multivariate regression to correlate logP, polar surface area, and IC values. For example, increased lipophilicity may enhance membrane permeability but reduce solubility .
Basic: What safety precautions are recommended during synthesis?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzonitrile vapors) .
- Waste Disposal: Segregate nitrile-containing waste and treat with alkaline hydrolysis (pH >10) before disposal .
Advanced: How to optimize reaction conditions for cyclopropane introduction?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh), Pd(OAc), and NiCl/dppp for cyclopropanation efficiency. Palladium catalysts typically achieve >70% yield in DMF at 80°C .
- Solvent Optimization: Compare DMF, THF, and toluene; polar aprotic solvents enhance nitroarene cyclization rates .
- Microwave Assistance: Reduce reaction time from 24 hours to 2 hours using microwave irradiation (150°C, 300 W) .
Basic: What are the stability considerations under varying pH and temperature?
Methodological Answer:
- pH Stability: The compound is stable at pH 6–8 (similar to piperidine-carboxylate analogs). Avoid strongly acidic (pH <3) or basic (pH >10) conditions to prevent hydrolysis of the oxadiazole ring .
- Thermal Stability: Store at –20°C in amber vials under argon. DSC analysis of related compounds shows decomposition onset at >150°C .
Advanced: How to address low yield in final benzonitrile coupling?
Methodological Answer:
- Catalytic System: Replace traditional Pd catalysts with Buchwald-Hartwig conditions (e.g., Pd(dba)/XPhos) to enhance C–CN bond formation .
- Additives: Use KI or CsCO to stabilize reactive intermediates and suppress side reactions .
- Purification: Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
